molecular formula C6H11LiO4 B11722819 Lithium (R)-3,5-dihydroxy-3-methylpentanoate CAS No. 1255502-07-8

Lithium (R)-3,5-dihydroxy-3-methylpentanoate

Cat. No.: B11722819
CAS No.: 1255502-07-8
M. Wt: 154.1 g/mol
InChI Key: PVWNXFFXFNEHDZ-FYZOBXCZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium ®-3,5-dihydroxy-3-methylpentanoate is an organolithium compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of lithium, a highly reactive alkali metal, and a chiral center, which imparts specific stereochemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium ®-3,5-dihydroxy-3-methylpentanoate typically involves the reaction of ®-3,5-dihydroxy-3-methylpentanoic acid with a lithium-containing reagent. One common method is the reaction of the acid with lithium hydroxide in an aqueous medium, followed by purification through crystallization . The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of Lithium ®-3,5-dihydroxy-3-methylpentanoate may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium ®-3,5-dihydroxy-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted organolithium compounds .

Scientific Research Applications

Lithium ®-3,5-dihydroxy-3-methylpentanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium ®-3,5-dihydroxy-3-methylpentanoate is unique due to its specific stereochemistry and the presence of both lithium and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications that are not possible with other lithium compounds .

Properties

CAS No.

1255502-07-8

Molecular Formula

C6H11LiO4

Molecular Weight

154.1 g/mol

IUPAC Name

lithium;(3R)-3,5-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m1./s1

InChI Key

PVWNXFFXFNEHDZ-FYZOBXCZSA-M

Isomeric SMILES

[Li+].C[C@@](CCO)(CC(=O)[O-])O

Canonical SMILES

[Li+].CC(CCO)(CC(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.